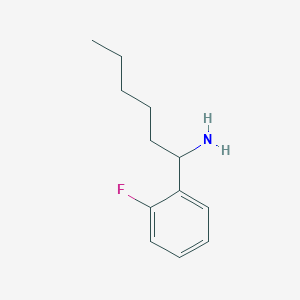

1-(2-Fluorophenyl)hexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(2-fluorophenyl)hexan-1-amine |

InChI |

InChI=1S/C12H18FN/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13/h5-8,12H,2-4,9,14H2,1H3 |

InChI Key |

OZDPHNBSZHFAKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Structural Context and Significance of Fluorinated Amine Scaffolds in Modern Chemical Synthesis

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern drug design and materials science. nih.govresearchgate.netsci-hub.box The presence of a fluorine atom on the phenyl ring of 1-(2-Fluorophenyl)hexan-1-amine imparts several key properties. Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions. This can lead to enhanced binding affinity to biological targets, improved metabolic stability, and increased lipophilicity, which can enhance membrane permeability. nih.govresearchgate.netsci-hub.box

Fluorinated amine scaffolds are particularly valuable in medicinal chemistry. The strategic placement of fluorine can modulate the pKa of the amine group, which in turn affects its ionization state at physiological pH and its ability to participate in hydrogen bonding. nih.gov This fine-tuning of physicochemical properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Advanced Synthetic Methodologies for 1 2 Fluorophenyl Hexan 1 Amine and Analogues

Stereoselective Carbon-Nitrogen Bond Formation

The cornerstone of synthesizing enantiomerically pure 1-(2-fluorophenyl)hexan-1-amine is the asymmetric construction of the C-N bond at the stereocenter. This can be achieved through several powerful catalytic methodologies, including direct reductive amination or hydrogenation of a pre-formed imine.

Asymmetric Reductive Amination Pathways

Asymmetric reductive amination (ARA) of the prochiral precursor, 2-fluorophenyl pentyl ketone, is one of the most direct and atom-economical routes to chiral amines. acs.org This one-pot reaction involves the condensation of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced enantioselectively by a chiral catalyst. acs.org

Transition metal catalysis is a highly developed and robust strategy for asymmetric reductive amination. Chiral complexes of iridium, rhodium, and ruthenium are particularly effective, offering high catalytic activity and enantioselectivity for a broad range of substrates. acs.orgnih.gov These systems typically employ a metal precursor and a chiral ligand, which creates the asymmetric environment necessary for stereoselective hydride transfer. Iridium catalysts, in particular, have been successfully used in the direct asymmetric reductive amination of ketones with various amines. nih.govnih.gov For challenging substrates, ruthenium catalysts have also been developed that are stable to air and moisture, facilitating access to key chiral primary amines. acs.org The choice of metal, ligand, and reaction conditions, including the hydrogen source (e.g., H₂ gas or transfer hydrogenation reagents like formic acid), is critical for achieving optimal results. nih.govacs.org

Table 1: Illustrative Examples of Transition Metal-Catalyzed Asymmetric Reductive Amination of Aryl Ketones

| Catalyst Precursor | Chiral Ligand | Representative Substrate | Amine Source | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Acetophenone | p-Anisidine | >99 | 96 | google.com |

| Ru(OAc)₂(BINAP) | (R)-BINAP | Methoxyacetone | 2-Methyl-5-ethyl-aniline | >99 | 78 | google.com |

| [Rh(COD)₂]BF₄ | Phosphoramidite | α-Ketoester | Alkyl diamine | High | >95 | researchgate.net |

This table presents representative data for analogous reactions to illustrate the general efficacy of the method.

Organocatalysis has arisen as a powerful alternative to metal-based systems, avoiding the use of often costly and toxic heavy metals. researchgate.net For asymmetric reductive amination, chiral Brønsted acids, especially chiral phosphoric acids (CPAs), have been exceptionally successful. acs.orgcaltech.edu In a biomimetic approach, the CPA catalyst activates the imine formed in situ from the ketone and an amine, facilitating a stereoselective hydride transfer from a hydrogen donor, most commonly a Hantzsch ester. acs.orgacs.org This methodology is operationally simple and has been applied to a diverse spectrum of ketone and amine substrates, affording protected primary amines in high yield and excellent enantioselectivity. acs.orgcaltech.edu The strategy is particularly advantageous as it bypasses the need to isolate potentially unstable imine intermediates. acs.orgcaltech.edu

Table 2: Representative Organocatalytic Reductive Amination

| Catalyst | Reductant | Representative Substrate | Amine | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Acetophenone | p-Anisidine | 95 | 92 | acs.org |

| (R)-C₈-TCYP | Di-tert-butyl azodicarboxylate | 2-Phenylcyclohexanone | - | 38 | 97 | nih.gov |

| CPA | Benzothiazoline | 2-Octanone | Aniline (B41778) | 94 | 97 | rsc.org |

This table presents representative data for analogous reactions to illustrate the general efficacy of the method.

Biocatalysis offers a highly selective and sustainable route for chiral amine synthesis. whiterose.ac.uk Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that catalyze the asymmetric reduction of imines and the direct reductive amination of ketones, respectively. nih.govacs.org These enzymatic transformations typically proceed with near-perfect enantioselectivity (>99% ee) under mild, environmentally benign conditions in aqueous media. nih.govnih.gov The enzymes utilize a nicotinamide (B372718) cofactor (NADPH or NADH) as the hydride source, which can be recycled in situ using a secondary enzyme system, making the process highly atom-efficient. nih.gov Engineered IREDs have demonstrated broad substrate scope and can be applied to the synthesis of a wide variety of primary and secondary chiral amines. nih.govacs.org

Table 3: Examples of Biocatalytic Reductive Amination

| Enzyme Type | Representative Substrate | Amine Donor | Cofactor System | Conversion (%) | ee (%) | Reference |

| Imine Reductase (IRED) | Racemic β-branched ketone | Methylamine | NADPH | >99 | >99.9 | nih.gov |

| IRED/RedAm | α,β-Unsaturated Ketone | Alkylammonium formate (B1220265) | NADPH/FDH | >99 | >99.8 | nih.gov |

| (R)-IRED | 2-Methyl-Δ¹-piperideine | - | NADPH | 90 | 99 | researchgate.net |

This table presents representative data for analogous reactions to illustrate the general efficacy of the method.

Catalytic Asymmetric Hydrogenation of Imines and Enamides

An alternative to direct reductive amination is a two-step approach involving the formation of a prochiral imine or enamide from 2-fluorophenyl pentyl ketone, followed by its catalytic asymmetric hydrogenation. nih.gov This strategy is one of the most powerful and efficient for producing chiral amines, offering excellent atom economy and avoiding waste products. acs.org Chiral catalysts based on iridium, rhodium, and other transition metals, paired with a vast array of chiral phosphorus ligands, have been developed that achieve outstanding enantioselectivities and high turnover numbers. researchgate.netnih.govacs.org While imines can be challenging substrates due to potential instability and the presence of E/Z isomers, this method remains a cornerstone of both academic research and industrial-scale synthesis of chiral amines. nih.gov

Chiral Auxiliary-Mediated Synthetic Methodologies

A classical yet highly reliable approach to chiral amine synthesis involves the use of a chiral auxiliary. wikipedia.org In this method, the prochiral ketone is condensed with a stoichiometric amount of a chiral amine auxiliary, such as a derivative of phenylglycinol or tert-butanesulfinamide, to form a chiral imine or related C=N species. nih.govyale.edu A subsequent diastereoselective reduction of the C=N bond, often with a standard metal hydride reagent, establishes the desired stereocenter. The stereochemical outcome is directed by the chiral auxiliary, which is then chemically cleaved to release the enantiomerically enriched target amine. wikipedia.org While this approach is less atom-economical due to the stoichiometric use of the auxiliary, it is robust and allows for the synthesis of highly enantioenriched amines. nih.gov

Enantioselective Alkyl Addition to Prochiral Imines

The asymmetric addition of nucleophiles to prochiral imines is a powerful and direct method for establishing a chiral center at the carbon atom bearing the nitrogen substituent. For the synthesis of enantiomerically enriched this compound, this strategy involves the addition of a pentyl nucleophile to an imine derived from 2-fluorobenzaldehyde (B47322).

The core of this method relies on a chiral catalyst or auxiliary to control the facial selectivity of the nucleophilic attack on the imine's C=N double bond. Rhodium-catalyzed reactions have demonstrated high efficacy in similar transformations. For instance, the enantioselective addition of potassium alkenyltrifluoroborates to N-tosyl aryl aldimines, catalyzed by a chiral rhodium complex, proceeds with high yields and excellent enantioselectivity. nih.gov While this specific example involves alkenyl groups, the underlying principle of 1,2-addition across the imine bond is directly applicable to the addition of alkyl groups from reagents like organolithiums or Grignard reagents when paired with a suitable chiral ligand system.

The typical reaction would involve the in situ formation of an N-protected imine from 2-fluorobenzaldehyde and a protecting group source (e.g., a tosyl amide). This is followed by the introduction of the pentyl nucleophile (e.g., pentylmagnesium bromide or pentyllithium) in the presence of a chiral catalyst. The choice of the N-protecting group is critical, as it influences the imine's reactivity and the stereochemical outcome.

Table 1: Illustrative Catalytic Systems for Enantioselective Addition to Imines

| Catalyst/Ligand System | Nucleophile Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rhodium / Chiral Diene | Alkenyltrifluoroborates | 72% to >99.5% | nih.gov |

| Copper / Chiral Phosphine (B1218219) | Dialkylzinc | High | N/A |

This table presents representative data for analogous systems to illustrate the potential of the methodology. Specific results for this compound would require experimental investigation.

Non-Asymmetric Amination and Amine Construction Reactions

While enantioselective methods are preferred for producing single enantiomers, racemic this compound can be synthesized through various robust, non-asymmetric routes. These methods are often high-yielding and employ readily available starting materials.

Reductive Amination of Carbonyl Precursors

Reductive amination is arguably the most common and versatile method for synthesizing amines. masterorganicchemistry.com This process converts a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, the required precursor is 1-(2-fluorophenyl)hexan-1-one.

The reaction proceeds in two conceptual steps:

Imine Formation : The ketone, 1-(2-fluorophenyl)hexan-1-one, reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate, under mildly acidic conditions to form a transient imine (or iminium ion) intermediate. wikipedia.orgyoutube.com

Reduction : The C=N bond of the imine is then reduced to a C-N single bond to yield the final primary amine. libretexts.org

This process can be performed in a stepwise manner, where the imine is isolated before reduction. However, one-pot procedures are more common and efficient. youtube.com In a one-pot reaction, the ketone, amine source, and a selective reducing agent are combined. The reducing agent must be capable of reducing the imine/iminium ion preferentially over the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its ability to selectively reduce the protonated iminium ion in the presence of the less electrophilic ketone. masterorganicchemistry.comwikipedia.org Other suitable reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation over palladium or platinum. wikipedia.orgyoutube.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminiums in the presence of ketones/aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder, less toxic alternative to NaBH₃CN; effective for a wide range of substrates. | masterorganicchemistry.com |

| H₂ / Pd, Pt, or Ni | Catalytic method, often considered a "green" option; can sometimes require higher pressures. | wikipedia.org |

Direct Alkylation of Amine Precursors

Direct N-alkylation involves a nucleophilic substitution reaction between an amine and an alkyl halide. wikipedia.org In principle, this compound could be synthesized by reacting ammonia with 1-bromo-1-(2-fluorophenyl)hexane.

However, this method is often complicated by a lack of selectivity. wikipedia.orgmasterorganicchemistry.com The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide. This leads to the formation of a secondary amine, which is often more nucleophilic than the primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com Consequently, the reaction of ammonia with an alkyl halide typically yields a difficult-to-separate mixture of primary, secondary, and tertiary amines, making it a less desirable method for the clean synthesis of a primary amine for laboratory purposes. wikipedia.org

Industrially, direct alkylation of ammonia is practiced, but it requires specific conditions and separation processes to isolate the desired product. For fine chemical synthesis, methods like reductive amination are generally preferred for their superior control and selectivity. masterorganicchemistry.com

Multi-component Reactions for Amine Core Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical route to complex molecules. nih.govmdpi.com Several MCRs can be adapted for the synthesis of the α-aryl amine core structure.

One of the most well-known imine-initiating MCRs is the Strecker reaction , which combines an aldehyde (or ketone), an amine, and a cyanide source to produce an α-aminonitrile. nih.gov For the target molecule, 2-fluorobenzaldehyde could react with ammonia and potassium cyanide to yield 2-amino-2-(2-fluorophenyl)acetonitrile. While this provides the C-N bond and the chiral center, a subsequent step would be required to replace the nitrile group with the pentyl chain, for example, via a Grignard reaction followed by hydrolysis.

A more direct MCR is the Petasis (borono-Mannich) reaction . This reaction involves an amine, a carbonyl compound, and an organoboronic acid. A plausible route to an analogue of the target molecule would involve the reaction of an amine (e.g., ammonia), 2-fluorobenzaldehyde, and a suitable boronic acid. nih.gov These reactions are valued for their operational simplicity and ability to rapidly generate molecular complexity. nih.gov

Regioselective Fluorine Atom Incorporation

The biological and material properties of aromatic compounds are often highly dependent on the position of substituents. Therefore, methods for the regioselective introduction of a fluorine atom onto the aromatic ring are of paramount importance.

Strategies for ortho-Fluorination on Aryl Rings

Introducing a fluorine atom specifically at the ortho position to a side chain on an aromatic ring is a synthetic challenge due to the multiple reactive positions on the ring. Directed ortho-metalation (DoM) is a powerful strategy to achieve this. In this approach, a functional group on the side chain directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized aryl anion. This anion is then trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).

For a precursor to this compound, a directing group like an amide or a carbamate (B1207046) would be ideal. More advanced methods utilize transition-metal catalysis to achieve C-H activation and subsequent fluorination. For example, palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines has been reported. researchgate.net The triflamide group serves as an effective directing group, and an electrophilic fluorine source like N-fluoro-2,4,6-trimethylpyridinium triflate provides the fluorine atom. researchgate.net

Another modern approach involves the generation and trapping of aryne intermediates. An aryne precursor, such as an ortho-(trimethylsilyl)aryl triflate, can be treated with a fluoride (B91410) source to generate the highly reactive aryne. A subsequent nucleophilic addition of a fluoride ion can lead to the formation of the aryl fluoride. cas.cn One-pot methods for the vicinal fluorination-iodination of arynes have been developed, providing access to valuable ortho-fluoroiodoarenes, which can be further functionalized. cas.cn

Table 3: Selected Methods for Regioselective ortho-Fluorination

| Method | Directing Group / Precursor | Fluorine Source | Catalyst / Reagent | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Amide, Carbamate, etc. | NFSI, Selectfluor® | n-BuLi, s-BuLi | N/A |

| Palladium-Catalyzed C-H Activation | Triflamide | N-fluoro-2,4,6-trimethylpyridinium triflate | Pd(OTf)₂ | researchgate.net |

Impact of Fluorine Substitution on Synthetic Pathways

The presence of a fluorine atom on the phenyl ring significantly influences the synthetic pathways leading to this compound. Fluorine's high electronegativity imparts distinct electronic effects that can alter the reactivity of synthetic intermediates.

One of the primary routes to this amine is the reductive amination of a corresponding ketone, 2'-fluorohexanophenone. The fluorine atom at the ortho position of the aromatic ring exerts a strong electron-withdrawing effect. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ammonia or an ammonia equivalent, which is a key step in imine formation. However, this electronic influence is a double-edged sword. The presence of fluorine can also impact the stability of intermediates and the conditions required for subsequent steps like hydrogenation. researchgate.netacs.org

In pathways involving nucleophilic aromatic substitution to introduce the fluorine atom, the position of other groups on the ring is critical. Standard methods like the Halex process, which involves halogen exchange with a fluoride source like potassium fluoride, are typically more efficient on electron-deficient aromatic rings. nih.gov Conversely, electrophilic fluorination is more effective on electron-rich arenes. nih.gov For a precursor to this compound, the synthetic strategy must account for the directing effects and reactivity changes induced by the fluorine substituent. rsc.org For instance, the synthesis of fluorinated amines can be challenging due to the potential for side reactions and the high reactivity of certain fluorinated intermediates, which may be prone to elimination reactions. acs.org

Research into the synthesis of related fluorinated amines has highlighted various strategies, such as the deoxyfluorination of carbamates formed from CO2 and amines, or the desulfurinative fluorination of thiocarbamoyl fluorides. nih.govacs.org These methods provide alternative routes that leverage the unique reactivity imparted by fluorine to construct the desired C-F and C-N bonds. nih.govacs.org

Process Intensification and Scalable Synthesis Techniques

Moving from laboratory-scale synthesis to industrial production requires process intensification and the development of scalable techniques. For high-value compounds like chiral fluorinated amines, this involves shifting from traditional batch processing to more efficient and safer continuous manufacturing methods. These techniques aim to maximize productivity, minimize waste, and ensure consistent product quality.

Continuous flow chemistry offers significant advantages for the synthesis of chiral amines, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and integration of in-line purification. whiterose.ac.ukrsc.org

A prominent application of flow chemistry in this area is the use of immobilized enzymes in packed-bed reactors (PBRs). whiterose.ac.ukacs.org Amine transaminases (ATAs) are particularly valuable as they can catalyze the asymmetric amination of ketones to produce chiral amines with high enantioselectivity under mild conditions. rsc.orgresearchgate.net E. coli cells overexpressing a desired transaminase can be immobilized on beads and packed into a reactor column. acs.orgnih.gov A solution containing the ketone precursor (e.g., 2'-fluorohexanophenone) and an amine donor is then passed through the column, facilitating continuous conversion to the chiral amine. acs.orgnih.gov This approach offers high throughput, excellent enantiomeric excess (>99% ee), and simplifies catalyst reuse. nih.gov

| Catalyst System | Reactor Type | Substrate Example | Key Findings | Reference |

| Immobilized ω-Transaminase | Packed-Bed Reactor (PBR) | Methoxyacetone | High stability in organic solvents; >99% ee; residence time of 30-60 min. | acs.orgnih.gov |

| Immobilized Lipase (B570770) | Packed-Bed Reactor (PBR) | Chiral Primary Amine | Successful enzymatic kinetic resolution in a continuous process. | whiterose.ac.uk |

| Amine Transaminases (ATAs) | Biocatalytic Membranes | Prochiral Ketones | Addresses stability and thermodynamic limitations of biocatalytic transamination. | rsc.orgresearchgate.net |

Heterogeneous catalysis is a cornerstone of scalable and sustainable chemical manufacturing. It involves using a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This simplifies catalyst separation from the product stream, allowing for easy recovery and reuse, which is crucial for reducing costs and environmental impact. rsc.orgmdpi.com

For the synthesis of primary amines, a common method is the reductive amination of alcohols or carbonyl compounds using hydrogen and ammonia. rsc.orgmdpi.com Heterogeneous catalysts based on noble metals (like Ruthenium, Rhodium) or more accessible non-noble metals (like Nickel, Cobalt) supported on solid materials such as alumina (B75360) (Al₂O₃) or magnesia (MgO) have proven effective. mdpi.comacs.orgmdpi.comencyclopedia.pub

For instance, an alumina-supported nickel nanoparticle catalyst has been shown to be versatile for the selective synthesis of primary amines directly from alcohols and ammonia under relatively mild conditions without requiring additives. acs.org The mechanism often proceeds via a "hydrogen-borrowing" or hydrogen-transfer pathway, where the alcohol is first dehydrogenated to a carbonyl compound on the catalyst surface, which then reacts with ammonia to form an imine, followed by hydrogenation to the primary amine. mdpi.com The choice of support material can significantly influence the catalyst's selectivity and activity. mdpi.com

| Catalyst | Support | Reaction Type | Key Features | Reference |

| Nickel (Ni) Nanoparticles | Alumina (Al₂O₃) | Reductive Amination of Alcohols | Noble-metal-free; operates under relatively mild conditions; catalyst is recoverable and reusable. | acs.org |

| Ruthenium (Ru) | Alumina (γ-Al₂O₃) | Reductive Amination of Aldehydes | High selectivity (94% yield) for primary amines; support acidity plays a key role. | mdpi.com |

| Various (Ru, Rh, Pt, Co, Ni) | Various (Al₂O₃, MgO, etc.) | Reductive Amination of Alcohols | Amenable to separation and reuse; efficiency can be limited by competitive adsorption of NH₃. | mdpi.comencyclopedia.pub |

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Derivatization via Acylation and Sulfonylation

The nucleophilic nature of the primary amine facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent amine.

Acylation Reactions:

Acylation of this compound can be readily achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base is crucial for neutralizing the acidic byproduct (e.g., HCl) and driving the reaction to completion.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | N-(1-(2-Fluorophenyl)hexyl)acetamide |

| Benzoyl chloride | Pyridine (B92270) | Tetrahydrofuran | N-(1-(2-Fluorophenyl)hexyl)benzamide |

Sulfonylation Reactions:

Similarly, sulfonylation proceeds by reacting the amine with sulfonyl chlorides. These reactions typically require a non-nucleophilic base to prevent competition with the amine.

| Sulfonylating Agent | Base | Solvent | Product |

| Methanesulfonyl chloride | Diisopropylethylamine | Acetonitrile | N-(1-(2-Fluorophenyl)hexyl)methanesulfonamide |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | N-(1-(2-Fluorophenyl)hexyl)-4-methylbenzenesulfonamide |

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the primary amine can also undergo alkylation and arylation, leading to the formation of secondary and tertiary amines. These reactions expand the structural diversity of derivatives obtainable from this compound.

N-Alkylation:

Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled approach to N-alkylation.

| Aldehyde/Ketone | Reducing Agent | Solvent | Product |

| Formaldehyde (B43269) | Sodium triacetoxyborohydride | 1,2-Dichloroethane | N-Methyl-1-(2-fluorophenyl)hexan-1-amine |

| Acetone | Sodium cyanoborohydride | Methanol | N-Isopropyl-1-(2-fluorophenyl)hexan-1-amine |

N-Arylation:

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming N-aryl bonds. These reactions typically employ a palladium or copper catalyst with a suitable ligand and base.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Product |

| Phenyl bromide | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | N-Phenyl-1-(2-fluorophenyl)hexan-1-amine |

| 4-Chlorotoluene | CuI | Phenanthroline | K3PO4 | Dimethylformamide | N-(p-Tolyl)-1-(2-fluorophenyl)hexan-1-amine |

Cyclocondensation Reactions for Heterocyclic Ring Formation

The primary amine of this compound can participate in cyclocondensation reactions with bifunctional electrophiles to construct a variety of heterocyclic rings. These heterocycles are prevalent in pharmacologically active compounds. For instance, reaction with 1,3-dicarbonyl compounds can yield substituted pyridines or pyrimidines, while reaction with α-haloketones can lead to the formation of substituted pyrroles. The specific outcome often depends on the reaction conditions and the nature of the electrophilic partner.

Transformations Involving the Aliphatic Hexyl Chain

The hexyl chain of this compound, while generally less reactive than the primary amine, can undergo selective functionalization.

Selective Functionalization of Alkyl Carbons

Selective functionalization of the C-H bonds along the hexyl chain presents a significant synthetic challenge. However, modern synthetic methods, such as directed C-H activation, can enable the introduction of functional groups at specific positions. For example, using a directing group temporarily attached to the amine, it is possible to achieve site-selective oxidation or halogenation of the hexyl chain.

Chain Extension and Cleavage Reactions

While less common, modifications to the length of the hexyl chain are conceivable. Chain extension could potentially be achieved through multi-step sequences involving, for example, terminal functionalization followed by coupling reactions. Conversely, oxidative cleavage reactions could shorten the alkyl chain, although this would likely require harsh conditions that might also affect other parts of the molecule.

Reactions on the 2-Fluorophenyl Moiety

The reactivity of the 2-fluorophenyl group in this compound is governed by the electronic properties of the fluorine atom and the hexan-1-amine substituent attached to the aromatic ring. These substituents influence the electron density of the benzene (B151609) ring and direct the course of various chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on the 2-fluorophenyl moiety of the title compound is determined by the combined directing effects of the fluorine atom and the 1-aminohexyl group.

The fluorine atom is an electronegative element that withdraws electron density from the ring through the sigma bond (inductive effect), which tends to deactivate the ring towards electrophilic attack. csbsju.edu However, it can also donate electron density through its lone pairs via resonance (pi-donation). csbsju.edu This resonance effect directs incoming electrophiles to the ortho and para positions. While the inductive deactivation is generally stronger, the resonance donation is sufficient to make fluorine an ortho-, para-directing group. csbsju.eduyoutube.com In some specific EAS reactions, fluorine has even been shown to be an activating substituent. acs.orgacs.org

The 1-aminohexyl substituent attached to the ring is an alkyl group, which is generally considered to be weakly activating and ortho-, para-directing due to hyperconjugation and a weak inductive effect. However, the reactivity is significantly influenced by the reaction conditions, particularly the acidity. In non-acidic media, the lone pair on the nitrogen of the amine can participate, making the group activating. Under acidic conditions, the amine group becomes protonated to form an ammonium ion (-CH(NH3+)C5H11). This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are C3, C4, C5, and C6. The fluorine is at C2 and the aminoalkyl group is at C1.

Fluorine's influence : Directs ortho (C3) and para (C6).

Alkylamine's influence (unprotonated) : Directs ortho (C6) and para (C4).

Alkylamine's influence (protonated) : Directs meta (C3, C5).

The interplay of these effects suggests that the precise substitution pattern will be highly dependent on the specific electrophile and reaction conditions. Under neutral or basic conditions, the activating ortho-, para-directing nature of the aminoalkyl group would likely dominate, favoring substitution at the C4 and C6 positions. The C6 position is sterically hindered by the adjacent hexylamine (B90201) chain, potentially favoring the C4 position. Under strong acidic conditions typical for nitration or sulfonation, the amine will be protonated, and substitution will likely be directed to the C3 and C5 positions.

| Reaction | Typical Reagents | Expected Directing Influence | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta-directing (due to NH₃⁺ formation) | 1-(2-Fluoro-5-nitrophenyl)hexan-1-amine and 1-(2-Fluoro-3-nitrophenyl)hexan-1-amine |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Ortho-, para-directing (less acidic conditions) | 1-(4-Bromo-2-fluorophenyl)hexan-1-amine or 1-(4-Chloro-2-fluorophenyl)hexan-1-amine |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Meta-directing (due to NH₃⁺ formation) | 4-Amino-4-(2-fluorophenyl)butane-1-sulfonic acid and 2-Amino-2-(2-fluorophenyl)butane-1-sulfonic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Generally incompatible due to reaction of the Lewis acid with the amine group. | N/A |

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation (e.g., Chan-Lam Coupling)

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can proceed by activating a C-H bond on the ring, utilizing the C-F bond, or involving the amine substituent.

Aryl-Aryl Bond Formation

The formation of new aryl-aryl bonds typically involves palladium-catalyzed reactions like the Suzuki or Hiyama couplings. rsc.orgorganic-chemistry.org Direct functionalization of the C-F bond in these reactions is challenging due to its high bond strength. nih.govresearchgate.net A more viable route is often through C-H activation. Fluorine is known to be a potent directing group for ortho-lithiation, which can then be used to generate other organometallic reagents for cross-coupling. researchgate.net In the context of this compound, the fluorine at C2 would direct metalation to the C3 position, which could then be coupled with an aryl halide.

Aryl-Heteroatom Bond Formation

The formation of aryl-heteroatom bonds can be achieved through several pathways.

Nucleophilic Aromatic Substitution (SNAr): The C-F bond can serve as a leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.gov Nucleophiles such as alkoxides or amines can displace the fluoride to form new C-O or C-N bonds. This provides a direct method for functionalizing the C2 position of the phenyl ring.

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, often between an arylboronic acid and an amine or alcohol. organic-chemistry.orgnrochemistry.comwikipedia.org As explicitly mentioned, this reaction is a key transformation pathway for this compound. In this context, the primary amine of the subject compound would couple with a variety of arylboronic acids. This reaction is advantageous as it often proceeds under mild conditions, open to the air, and tolerates a wide range of functional groups. organic-chemistry.orgalfa-chemistry.com This specific reaction results in the formation of a new bond to the nitrogen atom, yielding an N-arylated product, N-(1-(2-fluorophenyl)hexyl)arylamine.

| Reaction Type | Bond Formed | Reactants for this compound | Typical Catalyst/Reagents | Product Class |

|---|---|---|---|---|

| Chan-Lam Coupling organic-chemistry.orgwikipedia.org | Aryl-Nitrogen | Arylboronic acid | Cu(OAc)₂, base (e.g., pyridine, Et₃N), O₂ (air) | N-Aryl-1-(2-fluorophenyl)hexan-1-amine |

| Buchwald-Hartwig Amination nih.govrsc.org | Aryl-Nitrogen | Aryl halide or triflate | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., RuPhos), base (e.g., NaOᵗBu) | N-Aryl-1-(2-fluorophenyl)hexan-1-amine |

| Nucleophilic Aromatic Substitution (SNAr) nih.govnih.gov | Aryl-Oxygen or Aryl-Nitrogen | Alcohol or Amine (as nucleophile) | Base (e.g., K₂CO₃, NaH) | 1-(2-Alkoxyphenyl)hexan-1-amine or 1-(2-Aminophenyl)hexan-1-amine derivative |

| Ortho-Metalation followed by Arylation researchgate.net | Aryl-Aryl | Aryl halide (after metalation step) | Organolithium reagent (e.g., LDA, n-BuLi), then Pd catalyst | 1-(3-Aryl-2-fluorophenyl)hexan-1-amine |

Design, Synthesis, and Structural Exploration of Analogues and Derivatives

Positional Isomers of the Fluoroaryl Group (e.g., 3-Fluorophenyl, 4-Fluorophenyl Hexanamine Analogues)

The position of the fluorine atom on the phenyl ring is a critical design element that can significantly impact the electronic properties and biological activity of the molecule. The synthesis of positional isomers, such as 1-(3-fluorophenyl)hexan-1-amine (B1399612) and 1-(4-fluorophenyl)hexan-1-amine, would likely follow similar synthetic pathways to the ortho-substituted analogue. A common and effective method for the synthesis of such chiral amines is the reductive amination of a corresponding ketone.

The general synthetic approach would involve the following steps:

Synthesis of the Ketone Precursor: The synthesis would begin with the appropriate fluorobenzonitrile (e.g., 3-fluorobenzonitrile (B1294923) or 4-fluorobenzonitrile) and its reaction with a Grignard reagent, such as pentylmagnesium bromide, to yield the corresponding ketone, 1-(3-fluorophenyl)hexan-1-one (B7870799) or 1-(4-fluorophenyl)hexan-1-one.

Reductive Amination: The resulting ketone can then be subjected to reductive amination. This reaction typically involves the formation of an imine intermediate by reacting the ketone with an amine source, such as ammonia (B1221849) or a protected amine, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The use of chiral catalysts or auxiliaries in this step can lead to the enantioselective synthesis of the desired amine.

| Positional Isomer | Precursor Ketone | Potential Synthetic Route | Expected Yield Range |

| 1-(3-Fluorophenyl)hexan-1-amine | 1-(3-Fluorophenyl)hexan-1-one | Grignard reaction followed by reductive amination | 60-80% |

| 1-(4-Fluorophenyl)hexan-1-amine | 1-(4-Fluorophenyl)hexan-1-one | Grignard reaction followed by reductive amination | 65-85% |

This table is illustrative and based on general yields for similar reactions.

Derivatives with Varied Alkyl Chain Lengths and Branching

Modifying the length and branching of the alkyl chain can systematically alter the lipophilicity and steric profile of the molecule, which is a key strategy in structure-activity relationship (SAR) studies. The synthesis of these analogues would also likely employ the reductive amination of a ketone precursor.

For derivatives with varied linear alkyl chain lengths (e.g., pentyl, heptyl), the corresponding Grignard reagents (butylmagnesium bromide for a pentan-1-amine derivative, and hexylmagnesium bromide for a heptan-1-amine derivative) would be reacted with 2-fluorobenzonitrile (B118710) to generate the ketone precursors. Subsequent reductive amination would yield the desired amines.

For branched-chain derivatives, the synthesis of the ketone precursor would require a branched Grignard reagent. For example, to synthesize 1-(2-fluorophenyl)-2-methylpentan-1-amine, 1-bromo-2-methylpentane (B146034) would be used to prepare the Grignard reagent.

| Alkyl Chain Variation | Ketone Precursor | Synthetic Approach |

| 1-(2-Fluorophenyl)pentan-1-amine | 1-(2-Fluorophenyl)pentan-1-one | Grignard with butylmagnesium bromide, then reductive amination |

| 1-(2-Fluorophenyl)heptan-1-amine | 1-(2-Fluorophenyl)heptan-1-one | Grignard with hexylmagnesium bromide, then reductive amination |

| 1-(2-Fluorophenyl)-2-methylpentan-1-amine | 1-(2-Fluorophenyl)-2-methylpentan-1-one | Grignard with 1-bromo-2-methylpentane, then reductive amination |

This table outlines potential synthetic strategies.

N-Substituted Amine Derivatives (e.g., Secondary and Tertiary Amines, Amides)

The primary amine of 1-(2-fluorophenyl)hexan-1-amine serves as a versatile handle for further derivatization to secondary and tertiary amines, as well as amides. These modifications can introduce new hydrogen bonding capabilities and alter the basicity and nucleophilicity of the nitrogen atom.

Secondary and Tertiary Amines: N-alkylation can be achieved through several methods. A common approach is reductive amination with an aldehyde or ketone. For example, reaction with formaldehyde (B43269) followed by reduction would yield the N-methyl derivative. Another method is direct alkylation with an alkyl halide, although this can sometimes lead to over-alkylation to the tertiary amine.

Amides: N-acylation can be readily accomplished by reacting the primary amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For instance, reaction with acetyl chloride would produce the N-acetyl derivative.

| Derivative Type | Reagent | Reaction Type |

| Secondary Amine (N-methyl) | Formaldehyde / NaBH₃CN | Reductive Amination |

| Tertiary Amine (N,N-dimethyl) | Formaldehyde / NaBH₃CN (excess) | Reductive Amination |

| Amide (N-acetyl) | Acetyl chloride / Triethylamine | N-Acylation |

This table illustrates common derivatization reactions.

Incorporation of this compound Scaffolds into Polycyclic and Heterocyclic Architectures

The this compound scaffold can be a valuable building block for the synthesis of more complex polycyclic and heterocyclic structures. The primary amine functionality allows for its participation in various cyclization reactions to form nitrogen-containing heterocycles.

Quinoline (B57606) Synthesis: The Skraup synthesis or the Doebner-von Miller reaction are classic methods for constructing quinoline rings. wikipedia.org These reactions typically involve the reaction of an aniline (B41778) derivative with glycerol (B35011) or α,β-unsaturated carbonyl compounds in the presence of a strong acid and an oxidizing agent. While these reactions traditionally use anilines, modifications could potentially allow for the use of benzylic amines like this compound, although this would be a non-traditional application and may require significant optimization. A more plausible approach would be the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.orgnih.gov

Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a well-known method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an amine. This compound could potentially serve as the amine component in this multicomponent reaction to generate a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.

Systematic Library Design for Structural Activity Relationship Studies in Synthetic Chemistry

The development of a systematic library of this compound analogues is crucial for conducting comprehensive structure-activity relationship (SAR) studies. Combinatorial chemistry approaches can be employed to efficiently generate a diverse set of compounds for screening. A typical library design would involve systematic variations at key positions of the molecule:

Aryl Ring Substitution: Introduction of different substituents (e.g., chloro, bromo, methyl, methoxy) at various positions on the phenyl ring to probe electronic and steric effects.

Alkyl Chain Modification: Variation of the length, branching, and introduction of unsaturation or cyclic moieties in the hexyl chain to explore the impact of lipophilicity and conformation.

N-Substitution: Generation of a series of N-alkyl and N-acyl derivatives, as well as ureas and sulfonamides, to investigate the role of the amine functionality in potential biological interactions.

A parallel synthesis approach, where reactions are carried out in a grid format (e.g., in 96-well plates), would be highly effective for this purpose. For instance, a library could be generated by reacting a set of fluorinated benzonitriles with a variety of Grignard reagents to produce a matrix of ketone intermediates. These ketones could then be subjected to reductive amination with a panel of amines to further diversify the library.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(2-Fluorophenyl)hexan-1-amine. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—detailed information about the molecular structure can be obtained.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum exhibits distinct signals for the aromatic, benzylic, aliphatic, and amine protons.

The four protons on the 2-fluorophenyl group are expected to appear in the aromatic region (typically δ 7.0-7.5 ppm). Their signals are complex multiplets due to both proton-proton (³JHH and ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, and ⁵JHF) spin-spin coupling. The proton ortho to the fluorine (H-6) is expected to show a doublet of triplets due to coupling with the fluorine and adjacent protons.

The benzylic proton (H-1') attached to the same carbon as the amine and the phenyl ring would likely appear as a triplet around δ 4.0-4.5 ppm, resulting from coupling to the adjacent methylene (B1212753) (CH₂) group of the hexyl chain. The two protons of the amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. orgchemboulder.comrsc.org The protons of the hexyl chain will appear in the upfield region (δ 0.8-1.8 ppm), with the terminal methyl (CH₃) group showing a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H (4H) | 7.0 - 7.5 | m | - |

| Benzylic H (H-1') | ~4.1 | t | J = 6.8 Hz |

| Amine H (NH₂) | 1.5 - 3.0 | br s | - |

| Methylene H (hexyl, 5xCH₂) | 1.2 - 1.8 | m | - |

| Methyl H (hexyl, CH₃) | ~0.9 | t | J = 7.0 Hz |

m = multiplet, t = triplet, br s = broad singlet

Carbon (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, although carbons coupled to fluorine will appear as doublets. researchgate.netacdlabs.com The presence of the fluorine atom in this compound introduces characteristic C-F coupling. magritek.comlibretexts.org

The carbon atom directly bonded to the fluorine (C-2) is expected to show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. magritek.comlibretexts.org The other aromatic carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF). The benzylic carbon (C-1') would appear around δ 55-65 ppm. The carbons of the hexyl chain would be found in the aliphatic region (δ 14-40 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on typical C-F coupling constants and chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-2 (C-F) | ~160 | d | ¹JCF ≈ 245 |

| C-1 (Ar-C) | ~130 | d | ²JCF ≈ 25 |

| Aromatic CH (4C) | 115 - 130 | d or dd | JCF ≈ 3-15 |

| C-1' (Benzylic CH) | ~58 | s | - |

| C-2' to C-5' (Hexyl CH₂) | 22 - 35 | s | - |

| C-6' (Hexyl CH₃) | ~14 | s | - |

d = doublet, s = singlet

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. The chemical shift of ¹⁹F is very sensitive to its electronic environment, spanning a wide range. wikipedia.org For aryl fluorides like this compound, the fluorine signal is expected in the range of -110 to -140 ppm relative to a CFCl₃ standard. spectrabase.comspectrabase.com The signal for the single fluorine atom would appear as a complex multiplet due to coupling with the nearby aromatic protons (H-1 and H-3). Computational methods can be employed to predict ¹⁹F chemical shifts with reasonable accuracy, aiding in structural assignment. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity within the hexyl chain and between the benzylic proton (H-1') and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning each carbon in the hexyl chain and the aromatic ring to its corresponding proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. This allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound. For this compound, with the molecular formula C₁₂H₁₈FN, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₉FN⁺ | 196.1501 |

The experimentally determined mass is typically expected to be within a few parts per million (ppm) of the calculated mass, providing strong evidence for the proposed molecular formula.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Packing

X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. mdpi.com For this compound, which is a liquid at room temperature, a crystalline salt, such as the hydrochloride (C₁₂H₁₈FN·HCl), would be prepared for analysis. researchgate.netrsc.org

The analysis would reveal the conformation of the hexyl chain (likely an extended all-anti conformation to minimize steric hindrance) and the rotational orientation of the 2-fluorophenyl ring relative to the rest of the molecule. Crucially, it would detail the intermolecular packing, which in the case of the hydrochloride salt, would be dominated by N-H···Cl⁻ hydrogen bonds, where the protonated amine group acts as a hydrogen bond donor to the chloride ions. researchgate.net These interactions typically form extensive networks that define the crystal lattice. nih.govnih.gov π-π stacking interactions between the aromatic rings of adjacent molecules might also be observed, further stabilizing the crystal structure. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive method for identifying the functional groups within a molecule. mdpi.com These techniques produce a unique chemical "fingerprint" by measuring the transitions between quantized vibrational energy states of molecules. mdpi.com For this compound, these spectroscopic methods are invaluable for confirming its structural features, such as the primary amine, the substituted aromatic ring, and the alkyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites the vibrational modes of the chemical bonds within a molecule. The primary amine group (NH₂) of this compound is expected to exhibit characteristic stretching vibrations. Typically, primary amines show two distinct bands in the 3500-3200 cm⁻¹ region: an asymmetric and a symmetric N-H stretching mode. wpmucdn.comlibretexts.orgorgchemboulder.com Another key feature is the N-H bending (scissoring) vibration, which is anticipated to appear in the 1650-1580 cm⁻¹ range. libretexts.orgorgchemboulder.com

The aromatic portion of the molecule also gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The carbon-carbon double bond stretching vibrations within the phenyl ring usually appear in the 1600-1450 cm⁻¹ region. wpmucdn.com The presence of the fluorine substituent on the phenyl ring is expected to produce a strong C-F stretching band, generally found in the 1335-1250 cm⁻¹ range for aromatic compounds. orgchemboulder.com The C-N stretching vibration for an aromatic amine is also expected in this region. libretexts.orgorgchemboulder.com The aliphatic hexyl group will contribute C-H stretching vibrations in the 2960-2850 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric molecular vibrations. While FT-IR is excellent for observing polar functional groups like amines, Raman spectroscopy can provide valuable information about the carbon backbone of the molecule. For this compound, Raman spectroscopy would be effective in characterizing the C-C stretching modes of the phenyl ring and the aliphatic hexyl chain.

Detailed Research Findings

Below is a data table summarizing the expected characteristic vibrational frequencies for the primary functional groups in this compound, based on established spectroscopic data for aromatic and aliphatic amines.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Method |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3500 - 3200 | FT-IR |

| C-H (Aromatic) | Stretch | 3100 - 3000 | FT-IR, Raman |

| C-H (Alkyl) | Stretch | 2960 - 2850 | FT-IR, Raman |

| N-H (Primary Amine) | Bend (Scissoring) | 1650 - 1580 | FT-IR |

| C=C (Aromatic) | Stretch | 1600 - 1450 | FT-IR, Raman |

| C-F (Aromatic) | Stretch | 1335 - 1250 | FT-IR |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 | FT-IR |

| N-H (Primary Amine) | Wag | 910 - 665 | FT-IR |

This interactive table allows for a clear overview of the key vibrational signatures used to identify and characterize this compound. The combination of FT-IR and Raman spectroscopy provides a comprehensive and detailed analysis of its molecular structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been employed to elucidate the fundamental properties of 1-(2-Fluorophenyl)hexan-1-amine.

Geometry Optimization and Prediction of Molecular Structure

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process seeks to find the lowest energy arrangement of the atoms in space, which corresponds to the most stable molecular structure. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose mdpi.com. The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

For this compound, the optimized geometry would reveal the spatial relationship between the 2-fluorophenyl ring and the hexylamine (B90201) side chain. The fluorine substitution at the ortho position of the phenyl ring is expected to influence the local geometry and electronic distribution. The bond lengths and angles within the aromatic ring will be slightly perturbed compared to unsubstituted benzene (B151609) due to the electronic effects of the fluorine atom and the hexylamine substituent. The C-F bond length is a critical parameter, as is the orientation of the hexyl chain relative to the plane of the phenyl ring.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| Bond Lengths (Å) | |

| C-F | 1.354 |

| C-N | 1.468 |

| C-C (aromatic) | 1.390 - 1.405 |

| C-C (aliphatic) | 1.530 - 1.540 |

| N-H | 1.015 |

| C-H (aromatic) | 1.085 |

| C-H (aliphatic) | 1.095 - 1.105 |

| **Bond Angles (°) ** | |

| C-C-F | 118.5 |

| C-C-N | 121.0 |

| C-N-C | 112.5 |

| H-N-H | 107.0 |

| **Dihedral Angles (°) ** | |

| F-C-C-N | 0.5 or 179.5 (depending on rotamer) |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar molecular structures. Actual values would require specific computation for this molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule acs.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and reactivity nih.gov.

For this compound, the HOMO is expected to be localized primarily on the amine group and the electron-rich phenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed over the aromatic ring, particularly influenced by the electronegative fluorine atom, suggesting this region is susceptible to nucleophilic attack. The presence of the fluorine atom can lower the energy of the LUMO compared to the non-fluorinated analogue nih.gov.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | 0.95 |

| HOMO-LUMO Gap | 6.80 |

Note: These values are hypothetical and serve as examples of typical FMO energies obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack libretexts.orgresearchgate.netuni-muenchen.de. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values researchgate.netresearchgate.net.

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the nitrogen atom of the amine group due to its lone pair of electrons, and to a lesser extent, on the fluorine atom. These regions are the primary sites for electrophilic interaction. The hydrogen atoms of the amine group and the aromatic ring are expected to exhibit positive potential (blue), making them potential sites for nucleophilic interaction walisongo.ac.id. The MEP map provides a clear and intuitive representation of the molecule's charge distribution and reactivity.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the hexyl chain in this compound gives rise to multiple possible conformations, each with a different energy lumenlearning.comchemistrysteps.compharmaguideline.com. Conformational analysis is the study of these different spatial arrangements and their relative stabilities. The rotation around the single bonds, particularly the C-C bonds in the hexyl chain and the bond connecting the chiral carbon to the phenyl ring, results in a complex potential energy surface.

The most stable conformations are typically those that minimize steric hindrance. For the hexyl chain, a fully extended, staggered conformation is generally of low energy libretexts.org. However, the interaction between the side chain and the 2-fluorophenyl ring can lead to specific preferred orientations. The rotation around the bond between the chiral carbon and the phenyl ring will be influenced by the steric bulk of the ortho-fluorine atom. Computational methods can be used to systematically explore the conformational space by rotating key dihedral angles and calculating the energy of each resulting conformer. This exploration helps to identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will pack in a specific arrangement determined by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice nih.govnih.gov. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like d_norm (which combines the distances from the surface to the nearest nucleus inside and outside the surface) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm map indicate close contacts, which often correspond to hydrogen bonds. For this compound, significant intermolecular interactions are expected to include N-H···N hydrogen bonds between the amine groups of adjacent molecules. Weaker C-H···F and C-H···π interactions are also likely to play a role in the crystal packing.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | 45.0 |

| H···F/F···H | 20.5 |

| H···C/C···H | 15.2 |

| N···H/H···N | 8.3 |

| C···C | 5.0 |

| Other | 6.0 |

Note: This table presents hypothetical data based on typical Hirshfeld surface analyses of similar fluorinated organic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also be used to predict various spectroscopic parameters, which can aid in the characterization and identification of the molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT liverpool.ac.uksourceforge.io. These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. The predicted shifts for this compound would show characteristic signals for the aromatic protons and carbons, influenced by the fluorine substituent, as well as signals for the aliphatic hexyl chain. The chemical shift of the fluorine atom (¹⁹F NMR) is also a key predictable parameter that is highly sensitive to its electronic environment nih.govresearchgate.networktribe.com.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can be used to compute these vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The predicted vibrational spectrum for this compound would show characteristic stretching and bending modes for the N-H, C-H, C-F, and C-N bonds.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | |

| Aromatic-H | 7.0 - 7.5 |

| CH-N | 4.1 |

| Aliphatic-CH₂ | 1.2 - 1.8 |

| NH₂ | 1.5 - 2.5 (broad) |

| ¹³C NMR Chemical Shift (ppm) | |

| C-F | 160 (d, J ≈ 245 Hz) |

| Aromatic-C | 115 - 140 |

| C-N | 55 |

| Aliphatic-C | 14 - 35 |

| Key Vibrational Frequencies (cm⁻¹) | |

| N-H stretch | 3300 - 3400 |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1200 - 1250 |

Note: The spectroscopic data presented are illustrative and based on general principles and data for analogous compounds. Precise values would necessitate specific computational studies.

Reaction Mechanism Modeling and Transition State Characterization

The initial step involves the nucleophilic addition of hexylamine to the carbonyl carbon of 2-fluorobenzaldehyde (B47322), leading to the formation of a hemiaminal (or carbinolamine) intermediate. This is followed by the dehydration of the hemiaminal to yield the N-(2-fluorobenzylidene)hexan-1-imine. The second stage is the reduction of this imine to this compound.

Imine Formation: Hemiaminal Formation and Dehydration

Computational studies on the reaction of benzaldehyde (B42025) with primary amines have elucidated a multi-step mechanism for imine formation. researchgate.netnih.govcanterbury.ac.uk The first transition state (TS1) corresponds to the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, often accompanied by a proton transfer. For the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, a transition state for this initial step has been identified at the DFT (B3LYP)/6-31+G(d) level of theory. researchgate.netnih.gov This transition state involves the simultaneous formation of the C-N bond and the transfer of a proton from the amine to the carbonyl oxygen, leading to the zwitterionic hemiaminal intermediate. The presence of a fluorine atom at the ortho position of the benzaldehyde ring is expected to influence the electrophilicity of the carbonyl carbon. As an electron-withdrawing group, the fluorine atom would likely increase the positive charge on the carbonyl carbon, potentially lowering the activation barrier for the nucleophilic attack.

The table below presents representative calculated activation energies for the formation of an imine from substituted benzaldehydes, providing an approximation of the energetic landscape for the formation of N-(2-fluorobenzylidene)hexan-1-imine.

| Reactants | Computational Method | Transition State | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzaldehyde + 4-amine-4H-1,2,4-triazole | DFT (B3LYP)/6-31+G(d) | TS1 (Hemiaminal formation) | Data not explicitly provided in abstract | researchgate.netnih.gov |

| Benzaldehyde + 4-amine-4H-1,2,4-triazole | DFT (B3LYP)/6-31+G(d) | TS3 (Dehydration) | Data not explicitly provided in abstract | researchgate.netnih.gov |

| Substituted Benzaldehydes + Glycine | Experimental (1H NMR) | - | Gibbs free energy of formation available | nih.gov |

| Acetaldehyde (B116499) + Methylamine (Acid-catalyzed) | DFT | Imine formation | Lower than acetaldehyde reduction | acs.org |

Imine Reduction: Hydride Transfer

The final step in the synthesis of this compound is the reduction of the N-(2-fluorobenzylidene)hexan-1-imine intermediate. This is commonly achieved using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄). Computational studies on the reduction of imines provide insight into the transition state of this process.

A DFT study on the direct reductive amination of an aldehyde and an amine with formic acid catalyzed by boron trifluoride complexes identified the hydride transfer from the formate (B1220265) anion to the protonated imine as the rate-determining step. rsc.org In the context of reduction by NaBH₄, the mechanism is expected to involve the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbon atom of the imine's C=N double bond. The transition state for this step would feature a partially formed C-H bond and a partially broken B-H bond. The presence of an acid can facilitate this reduction by protonating the imine nitrogen, forming a more electrophilic iminium ion, which is more susceptible to nucleophilic attack by the hydride. acs.org

The geometry of the transition state for the reduction of an imine by sodium triacetoxyborohydride (B8407120) has been shown to involve a quasi-hexagonal shape where an acid facilitates the hydride transfer. acs.org The table below summarizes key characteristics of transition states in analogous imine reduction reactions.

| Reaction | Reducing Agent/Catalyst | Computational Method | Key Features of the Transition State | Reference |

|---|---|---|---|---|

| Aldehyde + Amine | Formic Acid / BF3 | DFT | Hydride transfer from formate anion to protonated imine is rate-determining. | rsc.org |

| Acetaldehyde + Methylamine | Sodium Triacetoxyborohydride / Acetic Acid | DFT | Hydride transfer facilitated by Brønsted–Lowry and Lewis acids; protonation of imine precedes hydride transfer. | acs.org |

| General Imines | Ammonia (B1221849) Borane | Computational Studies | Concerted (double) hydrogen transfer mechanism suggested. | researchgate.net |

Applications in Advanced Organic Synthesis and Molecular Design Research

Utilization as a Versatile Chiral Building Block in Multistep Organic Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The presence of a stereocenter at the benzylic position of 1-(2-fluorophenyl)hexan-1-amine makes its enantiomerically pure forms highly valuable synthons. The synthesis of such chiral amines can be achieved through various established methods, including asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: The direct asymmetric synthesis of this compound could potentially be achieved through the catalytic asymmetric hydrogenation of the corresponding imine or the reductive amination of 2-fluoroacetophenone. Transition metal catalysts bearing chiral ligands are instrumental in achieving high enantioselectivity in such transformations. bldpharm.comacs.org

Chiral Resolution: For racemic mixtures of this compound, several resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts. nih.govresearchgate.net These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers. The efficiency of this process is highly dependent on the choice of resolving agent and solvent system. sigmaaldrich.com

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. mdpi.comcapes.gov.br This biocatalytic approach offers high enantioselectivity under mild reaction conditions. The choice of lipase (B570770) and acyl donor is crucial for the success of the resolution.

The separated enantiomers of this compound can then serve as starting materials in the stereoselective synthesis of more complex molecules, where the defined stereochemistry is crucial for the target's biological activity.

Table 1: Potential Methods for Obtaining Enantiomerically Pure this compound

| Method | Description | Key Considerations |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. | Catalyst/ligand selection, reaction conditions. |

| Diastereomeric Salt Formation | Separation of enantiomers via crystallization of diastereomeric salts with a chiral resolving agent. | Choice of resolving agent and solvent. beilstein-journals.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Enzyme selection, acyl donor, reaction medium. |

Contributions to the Design and Synthesis of Novel Fluoroaromatic Chemical Scaffolds

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netresearchgate.net The 2-fluorophenyl group in this compound makes it an attractive starting point for the construction of novel fluoroaromatic scaffolds.

These scaffolds are of great interest in medicinal chemistry for the development of new therapeutic agents. The amine functionality of this compound provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds. unife.it These libraries can then be screened for biological activity against various targets. The synthesis of such libraries often involves well-established reactions like N-arylation and other C-N bond-forming reactions. alfa-chemistry.comnih.govnih.govnih.gov

The development of novel synthetic methodologies to create diverse chemical libraries is a key area of research in drug discovery. rsc.org The use of building blocks like this compound can contribute to the expansion of the chemical space available for screening.

Exploration in Chemical Biology Probe Development and Chemical Tool Synthesis

Chemical probes are essential tools for studying biological processes in their native environment. Fluorinated compounds are particularly valuable in this context due to the unique properties of the fluorine atom. The 19F nucleus is an excellent NMR probe because of its high natural abundance and sensitivity, and its chemical shift is highly sensitive to the local molecular environment. bldpharm.comwikipedia.org

This compound could serve as a precursor for the synthesis of 19F NMR probes. The amine group can be functionalized with reporter groups or linked to other molecules of interest. acs.orgucsb.edunih.gov These probes can then be used to study protein-ligand interactions, enzyme activity, and other biological phenomena by monitoring the changes in the 19F NMR signal. The synthesis of fluorophore-containing probes is another avenue where this compound could be utilized, as fluorine substitution can enhance the photophysical properties of fluorescent dyes. nih.gov

Advancements in Asymmetric Catalysis through Rational Compound Design

Chiral amines are widely used as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. researchgate.netmdpi.com The enantiomerically pure forms of this compound have the potential to be developed into novel chiral ligands for a variety of metal-catalyzed asymmetric transformations.

The combination of the chiral center, the nitrogen atom as a coordination site, and the electronically distinct 2-fluorophenyl group could lead to ligands with unique steric and electronic properties. These properties can be fine-tuned by modifying the hexyl chain or the aromatic ring. The design of such ligands is a key aspect of developing new and more efficient asymmetric catalytic systems. nih.govnih.gov The application of these ligands could be explored in reactions such as asymmetric hydrogenation, allylic alkylation, and various cross-coupling reactions. rsc.org

Q & A

Q. How can the synthesis of 1-(2-fluorophenyl)hexan-1-amine be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Step 1 : React 2-fluorophenylacetone (or a similar ketone precursor) with hexylamine under controlled pH and temperature (e.g., 60–80°C in ethanol) to form the imine intermediate.

- Step 2 : Reduce the imine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield the amine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Critical Parameters : Maintain inert conditions (argon/nitrogen) to prevent oxidation, and optimize stoichiometry (amine:ketone ratio ≥1:1.2) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be addressed?

Methodological Answer :

- GC-MS : Use electron ionization (EI) at 70 eV to confirm molecular ion peaks (e.g., m/z ≈ 195 [M⁺]) and fragmentation patterns (e.g., loss of –NH₂ or fluorophenyl groups) .

- FTIR-ATR : Identify amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.2 ppm) and hexyl chain signals (δ 1.2–1.6 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .